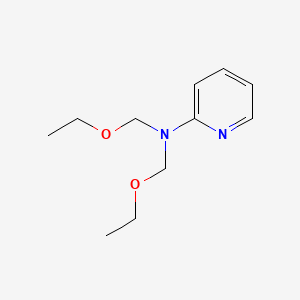

N,N-bis(ethoxymethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

66377-36-4 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N,N-bis(ethoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C11H18N2O2/c1-3-14-9-13(10-15-4-2)11-7-5-6-8-12-11/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

SRCRQEYOOMNBGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN(COCC)C1=CC=CC=N1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of N,n Bis Ethoxymethyl Pyridin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, including Chemical Shift Correlations and Spin-Spin Coupling.

No experimental or predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for N,N-bis(ethoxymethyl)pyridin-2-amine, were found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation.

Specific ¹³C NMR chemical shift data for the carbon framework of this compound is not available in the searched resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information.

Information regarding the application of 2D NMR techniques to establish connectivity and stereochemistry for this compound could not be located.

Vibrational Spectroscopy for Functional Group Identification.

Fourier Transform Infrared (FTIR) Spectroscopy.

No FTIR spectral data, including characteristic absorption bands for the functional groups present in this compound, was found.

Raman Spectroscopy for Complementary Vibrational Insights.

Similarly, no Raman spectroscopic data for this compound is publicly available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.

No mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or tandem mass spectrometry (MS/MS) for fragmentation pattern analysis, has been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

There are no available HRMS records to confirm the elemental composition and exact mass of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Without experimental data, a discussion of the fragmentation pathways and structural confirmation of this compound via MS/MS is not possible.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization.

The electronic absorption properties, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, for this compound are not documented in the available literature. Characterization of its chromophoric system remains undetermined.

X-ray Crystallography for Solid-State Structure Determination.

No crystallographic data has been reported for this compound, precluding any analysis of its solid-state structure.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

There are no published single-crystal X-ray diffraction studies for the parent compound or its immediate derivatives. Therefore, information on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is unavailable.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

As no crystal structure has been determined, an analysis of the crystal packing, intermolecular interactions (such as π-π stacking or van der Waals forces), and potential hydrogen bonding networks cannot be performed.

Reaction Mechanisms and Fundamental Reactivity Studies of N,n Bis Ethoxymethyl Pyridin 2 Amine

Transformations Involving the Pyridine (B92270) Nitrogen and Exocyclic Amine Functionality

The 2-aminopyridine (B139424) moiety is a versatile scaffold for a variety of chemical transformations.

The amino group at the C-2 position of the pyridine ring can act as a directing group in C-H functionalization reactions. In N-aryl-2-aminopyridines, the pyridyl group can form stable complexes with transition metals, facilitating the functionalization of the N-aryl substituent. rsc.org This suggests that the N,N-bis(ethoxymethyl)amino group could similarly influence the regioselectivity of reactions on the pyridine ring itself, potentially directing electrophilic or metallation reactions to specific positions. The presence of substituents on the pyridine ring can significantly affect the interaction with metal centers. digitellinc.com

The exocyclic amino nitrogen is a primary site for reactions such as amidation, acylation, and condensation.

Amidation and Acylation: Studies on the acetylation and benzoylation of 2-aminopyridine have shown that the reaction can occur at either the exocyclic amino nitrogen or the ring nitrogen, depending on the acylating agent and reaction conditions. For instance, acetylation with acetic anhydride (B1165640) in acetone (B3395972) proceeds directly at the exocyclic nitrogen for 2-aminopyridine. publish.csiro.aupublish.csiro.au Similarly, acylation with endic anhydride occurs chemoselectively at the exocyclic amino group. researchgate.net The N,N-bis(ethoxymethyl) groups in the target molecule would likely be cleaved under these conditions, leading to the formation of the corresponding N-acylated 2-aminopyridine. The synthesis of N-pyridinylamides has also been achieved through the oxidative amidation of 2-aminopyridine with benzaldehyde. researchgate.net

Condensation Reactions: 2-Aminopyridine can undergo condensation reactions with various carbonyl compounds. For example, it reacts with barbituric acid derivatives in DMF to yield unexpected condensation products through a process resembling a Mannich-type reaction. scielo.org.mxscielo.org.mx It is plausible that N,N-bis(ethoxymethyl)pyridin-2-amine could participate in similar condensation reactions, potentially with prior or concurrent cleavage of the ethoxymethyl groups.

Interactive Data Table: Reactivity of 2-Aminopyridine Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Acetylation | Acetic anhydride | N-acetyl-2-aminopyridine | publish.csiro.au |

| Benzoylation | Benzoyl chloride | N-benzoyl-2-aminopyridine | publish.csiro.au |

| Oxidative Amidation | Benzaldehyde, DTBP, Co/Fe-MOF | N-pyridinylamide | researchgate.net |

| Condensation | Barbituric acid, DMF | Mannich-type adduct | scielo.org.mxscielo.org.mx |

| Acylation | Endic anhydride | Amido acid | researchgate.net |

| C-H Functionalization | Transition metal catalysts | Functionalized pyridine | rsc.org |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the chemical compound “this compound.” Consequently, an article detailing its reaction mechanisms, its role as an intermediate in complex organic synthesis, or the influence of solvents and catalysts on its reactivity cannot be generated.

The search for scholarly articles, academic papers, and patents related to "this compound" and its potential involvement in domino, cascade, and multicomponent reactions did not yield any relevant results. Similarly, no information was found concerning its use as a precursor for novel heterocyclic systems or the effects of solvents and catalytic species on its reaction outcomes.

Therefore, the requested article with the specified outline, data tables, and detailed research findings cannot be created.

Theoretical and Computational Investigations of N,n Bis Ethoxymethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic properties, which in turn dictate the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on N,N-bis(ethoxymethyl)pyridin-2-amine would typically commence with a geometry optimization to locate the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the ethoxymethyl groups relative to the pyridine (B92270) ring and the central amine. The flexibility of the ethoxymethyl side chains suggests the possibility of multiple low-energy conformers, which could be explored through conformational analysis.

Beyond geometry, DFT calculations yield a wealth of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions, as they indicate where the molecule is likely to engage in electrophilic or nucleophilic attacks. For this compound, the nitrogen atoms of the pyridine ring and the central amine, as well as the oxygen atoms of the ethoxymethyl groups, are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

Table 1: Calculated Geometric Parameters for this compound using DFT Hypothetical data based on typical values for similar organic molecules.

| Parameter | Value |

| C-N (pyridine ring) | 1.34 Å |

| C-C (pyridine ring) | 1.39 Å |

| C-N (amine) | 1.45 Å |

| N-C (ethoxymethyl) | 1.47 Å |

| C-O (ethoxymethyl) | 1.43 Å |

| O-C (ethyl) | 1.44 Å |

| C-N-C (amine angle) | 118° |

| C-O-C (ether angle) | 112° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the central nitrogen atom, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energies of these orbitals can be used to predict the outcomes of various chemical reactions and to understand the molecule's role in charge transfer processes.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Hypothetical data based on typical values for similar organic molecules.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating the vibrational and electronic transitions within a molecule, it is possible to generate theoretical spectra that can be compared with experimental results.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical spectra can aid in the assignment of experimental peaks to specific vibrational modes, such as the stretching and bending of C-H, C-N, and C-O bonds.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic excitations from the ground state to various excited states. The results can help to understand the nature of the electronic transitions and to interpret the observed absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing further means of structural elucidation and validation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

The presence of flexible ethoxymethyl side chains in this compound makes MD simulations particularly useful for exploring its conformational landscape. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe the various conformations that it can adopt and the transitions between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. The flexibility of the side chains could play a significant role in its ability to bind to other molecules or to self-assemble.

MD simulations are also well-suited for studying how molecules of this compound interact with each other and with their environment. By simulating a system containing many molecules, it is possible to investigate processes such as aggregation and self-assembly. These simulations can reveal the preferred modes of intermolecular interaction, such as hydrogen bonding or van der Waals forces, and can provide insights into the structure and stability of any resulting aggregates. Understanding these interactions is key to predicting the material properties of the compound in the solid state or in solution.

A comprehensive search for "this compound" in scholarly and computational chemistry databases has yielded no specific theoretical or computational studies directly investigating this compound's reaction pathways, transition states, or its interactions with chemical surfaces and other molecules. The search results primarily contain information on related but structurally distinct pyridine derivatives, such as N-(pyridin-2-ylmethyl)pyridin-2-amine and various amine N-oxides.

Due to the strict instruction to focus solely on "this compound" and not to introduce information outside the explicit scope of the provided outline, it is not possible to generate the requested article. The absence of specific research on this compound prevents the creation of scientifically accurate and verifiable content for the outlined sections. Any attempt to extrapolate from related compounds would violate the core requirements of the user's request.

Therefore, this response cannot provide the requested article.

Advanced Chemical Applications of N,n Bis Ethoxymethyl Pyridin 2 Amine Derivatives Non Biological/non Clinical

Coordination Chemistry and Ligand Design

Chelation Behavior of N,N-bis(ethoxymethyl)pyridin-2-amine with Transition Metal Ions

There is no available research data describing the chelation behavior of this compound with transition metal ions.

Synthesis and Structural Characterization of Metal Complexes

No studies detailing the synthesis and structural characterization of metal complexes with this compound have been found in the scientific literature.

Investigation of Catalytic Applications of this compound-Metal Complexes in Organic Transformations

There are no published investigations into the catalytic applications of metal complexes derived from this compound for organic transformations.

Supramolecular Assembly and Self-Organized Chemical Systems

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is no available research on the formation of coordination polymers or Metal-Organic Frameworks (MOFs) using this compound as a ligand.

Applications in Advanced Synthetic Methodologies as Reagents or Protecting Groups.

This compound and its derivatives represent a class of compounds with significant potential in advanced synthetic organic chemistry. The unique combination of a nucleophilic pyridin-2-amine scaffold and acid-labile ethoxymethyl (EOM) groups on the exocyclic nitrogen allows for its application as both a versatile protecting group strategy and a foundational structure for building molecular diversity.

Utility of the Ethoxymethyl Group in Orthogonal Protecting Group Strategies.

In complex, multi-step organic synthesis, the concept of orthogonal protection is paramount. It involves the use of multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. thieme-connect.de The ethoxymethyl (EOM) group, a type of acetal, is valuable in this context due to its distinct cleavage conditions. libretexts.orgtcichemicals.com

The EOM groups protecting the amino functionality of the pyridin-2-amine are stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. tcichemicals.com However, they are readily cleaved under acidic conditions, typically through hydrolysis with an acid catalyst. libretexts.orgtcichemicals.com This specific lability allows the EOM group to be used orthogonally to many other common amine and alcohol protecting groups.

For instance, a synthetic strategy could involve a molecule bearing an EOM-protected amine, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and a benzyl (B1604629) (Bn) ether that is removed by hydrogenolysis. fiveable.mewikipedia.orgmasterorganicchemistry.com The Fmoc group could be removed first with a base like piperidine (B6355638) to allow for peptide coupling, followed by the removal of the EOM group with a mild acid to expose the pyridin-2-amine for a subsequent reaction, all while the benzyl ether remains intact until it is finally cleaved by catalytic hydrogenation. masterorganicchemistry.com This strategic deprotection sequence is fundamental to the efficient construction of complex molecules.

| Protecting Group | Typical Functional Group | Cleavage Conditions | Orthogonal to EOM Group? |

|---|---|---|---|

| Ethoxymethyl (EOM) | Amine, Alcohol | Acidic conditions (e.g., TFA, HCl) | N/A |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., Piperidine) | Yes |

| Carbobenzyloxy (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyloxycarbonyl (Boc) | Amine | Strong acid (e.g., TFA) | No (Similar Conditions) |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride source (e.g., TBAF) or acid | Yes (with Fluoride) |

| Acetyl (Ac) | Alcohol, Amine | Basic or acidic hydrolysis | Potentially (depending on conditions) |

This compound as a Versatile Scaffold for Diversity-Oriented Synthesis.

Diversity-oriented synthesis (DOS) is a powerful approach used to generate libraries of structurally complex and diverse small molecules for high-throughput screening and drug discovery. acs.orgrsc.org The pyridin-2-amine framework is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.netresearchgate.net

This compound is an ideal starting point for DOS strategies. The protected amine allows for initial functionalization of the pyridine (B92270) ring, which is otherwise complicated by the directing and activating effects of a free amino group. Electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be performed on the pyridine ring at positions 3, 4, 5, or 6 to introduce a first level of molecular diversity.

Following the modification of the pyridine core, the EOM groups can be removed under acidic conditions to unveil the secondary amine. nih.govthermofisher.com This newly exposed functional group can then be subjected to a second round of diversification reactions, such as acylation, alkylation, sulfonylation, or condensation with various partners. polimi.it This two-dimensional strategy—diversifying the core followed by diversifying a key functional group—enables the rapid and efficient generation of a large library of unique compounds from a single, versatile scaffold.

Exploration in Novel Material Chemistry as Precursors.

The unique electronic and structural properties of the pyridin-2-amine core suggest that this compound and its derivatives could serve as valuable precursors in the development of advanced materials, including functional polymers and non-planar molecular frameworks.

Role in the Synthesis of Functional Polymers and Polymeric Materials.

Pyridine-containing polymers are of significant interest for applications ranging from catalysis and ion exchange to electronics due to the coordination ability and electronic properties of the pyridine ring. researchgate.net this compound can be envisioned as a precursor to a functional monomer. For example, a polymerizable group, such as a vinyl, styryl, or acrylate (B77674) moiety, could be installed on the pyridine ring of the molecule.

This functionalized monomer could then be polymerized or co-polymerized with other monomers to create a polymer backbone. A key feature of this approach is the potential for post-polymerization modification. The EOM protecting groups along the polymer chain would be stable to typical polymerization conditions but could be removed simultaneously in a subsequent step by treating the entire polymer with acid. This would unmask the N-H groups of the pyridin-2-amine moieties throughout the material. These exposed sites, featuring both an amine and a pyridine nitrogen, could act as effective metal chelation sites for creating polymer-supported catalysts or as sites for further functionalization to tailor the material's properties.

| Step | Process | Description | Potential Outcome |

|---|---|---|---|

| 1 | Monomer Synthesis | Introduction of a polymerizable group (e.g., vinyl) onto the this compound scaffold. | A protected, functional monomer ready for polymerization. |

| 2 | Polymerization | Radical, cationic, or condensation polymerization to form a long-chain polymer. | A stable polymer with latent functionality along its backbone. |

| 3 | Deprotection | Treatment of the polymer with acid to remove all EOM groups simultaneously. | A functional polymer with exposed pyridin-2-amine sites. |

| 4 | Functionalization | Chelation of metal ions or reaction with electrophiles to modify the exposed amine sites. | Polymer-supported catalysts, ion-exchange resins, or other advanced materials. |

Contribution to the Development of Non-Planar Frameworks for Advanced Materials.

In materials science, particularly for applications in organic electronics like organic light-emitting diodes (OLEDs), preventing strong intermolecular π-π stacking is crucial. Such stacking can lead to aggregation-caused quenching (ACQ), which diminishes luminescent efficiency in the solid state. One effective strategy to mitigate this is to design molecules with non-planar, three-dimensional geometries.

The structure of this compound is inherently non-planar. The central amine nitrogen is sp³-hybridized, and steric repulsion between the two bulky ethoxymethyl groups and the pyridine ring would force the molecule into a twisted, propeller-like conformation. This is analogous to related structures like N,N-bis(2-pyridylmethyl)aniline, where the aromatic rings are known to be oriented at significant dihedral angles to one another. nih.gov

By incorporating this N,N-disubstituted pyridin-2-amine unit as a building block, it is possible to synthesize larger molecules and materials with a persistent non-planar architecture. This intrinsic three-dimensional character could disrupt intermolecular packing, thereby enhancing solubility and improving solid-state photophysical properties by preventing fluorescence quenching. This makes such derivatives promising candidates for the development of novel emitters, sensors, and other advanced functional materials.

Future Directions and Emerging Research Avenues for N,n Bis Ethoxymethyl Pyridin 2 Amine Chemistry

Development of Novel Asymmetric Synthetic Routes to Chiral N,N-bis(ethoxymethyl)pyridin-2-amine Derivatives

Currently, there is no specific information available in the public domain regarding the asymmetric synthesis of chiral derivatives of this compound. Future research could focus on developing stereoselective methods to introduce chirality into the molecule. This could involve the use of chiral catalysts or starting materials to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers. The successful synthesis of such chiral derivatives would be a crucial first step for exploring their potential in asymmetric catalysis and medicinal chemistry.

Investigation of Advanced Catalytic Cycles for Enhanced Reactivity and Selectivity

Detailed catalytic cycles involving this compound have not been documented in the available literature. A significant future direction would be to investigate how this compound could function as a ligand in various catalytic systems. Research could explore its coordination chemistry with different transition metals and elucidate the mechanisms of the resulting catalytic cycles. The goal would be to understand how the electronic and steric properties of the this compound ligand influence the reactivity and selectivity of catalytic transformations, such as cross-coupling reactions or hydrogenations.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

There is currently no published research on the integration of this compound synthesis or its applications within flow chemistry or automated platforms. Future work could aim to adapt its synthesis to a continuous flow process, which could offer advantages in terms of safety, scalability, and efficiency over traditional batch methods. researchgate.netmdpi.com Automated platforms could then be employed for high-throughput screening of reaction conditions or for the rapid synthesis of a library of derivatives, accelerating the discovery of new applications. mit.edu

Exploration of this compound in Niche Chemical Applications

Specific niche applications for this compound are yet to be reported. A promising avenue for future research would be to screen this compound for unique reactivity or properties that would make it suitable for specialized applications. This could include its use as a ligand for specific metal chelation, a building block in the synthesis of complex organic molecules, or as a functional material with interesting electronic or photophysical properties.

Synergistic Experimental and Computational Research Programs for Predictive Chemistry

No dedicated computational studies on the properties or reactivity of this compound have been found in the literature. A future synergistic approach combining experimental work with computational modeling would be highly beneficial. nih.gov Density Functional Theory (DFT) and other computational methods could be used to predict the compound's geometry, electronic structure, and reactivity. These theoretical insights could guide experimental design, helping to rationalize observed outcomes and predict new, promising research directions, thereby accelerating the development of this compound's chemistry.

Discovery of New Chemical Transformations Enabled by the this compound Motif

The potential for this compound to enable new chemical transformations is an unexplored area. Future research should focus on leveraging the unique structural and electronic features of this molecule. The presence of the pyridin-2-amine core with N,N-bis(ethoxymethyl) substituents may offer novel reactivity patterns when used as a ligand or a reactant. Investigating its behavior under various reaction conditions could lead to the discovery of unprecedented chemical transformations, expanding the toolkit of synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.